molecular formula C8H5BrF3NO B1372452 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone CAS No. 1233967-22-0

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

Cat. No. B1372452
Key on ui cas rn: 1233967-22-0
M. Wt: 268.03 g/mol
InChI Key: CWTOSTWUQONVEW-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

A solution of 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (6.67 g, 24.6 mmol, Intermediate 8, step a) in DMSO (6.2 mL) was treated with NaN3 (1.76 g, 27.0 mmol) and stirred under air (lightly capped) at 95° C. for 1 hour. The brownish-red opaque reaction was then cooled to room temperature on an ice bath, diluted with EtOAc (49 mL), treated with SnCl2-dihydrate (6.66 g, 29.5 mmol) in several portions over ˜30 sec followed by water (1.33 mL, 73.8 mmol), and the mixture was stirred at room temperature for 30 min. The reddish solution with heavy off-white particulates was then treated with anhydrous Na2SO4 (˜6 g; ˜40 mmol; ˜400 mmol water capacity) and stirred vigorously for a few minutes. The mixture was then filtered over a bed of Celite®, and the cloudy orange filtrate was dry load flash chromatographed (˜60 g silica gel) with a heptane to 50% DCM/heptane gradient to provide the title compound as an orange oil that crystallized upon standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2-dihydrate
Quantity
6.66 g
Type
reactant
Reaction Step Two
Name
Quantity
1.33 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
49 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8](=[O:13])[C:9]([F:12])([F:11])[F:10])[CH:7]=1.[N-:15]=[N+]=[N-].[Na+].O.[O-]S([O-])(=O)=O.[Na+].[Na+]>CS(C)=O.CCOC(C)=O>[NH2:15][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][C:6]=1[C:8](=[O:13])[C:9]([F:12])([F:11])[F:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C(F)(F)F)=O)F
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.76 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6.2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
SnCl2-dihydrate
Quantity
6.66 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.33 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
49 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under air (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lightly capped) at 95° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The brownish-red opaque reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred vigorously for a few minutes
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over a bed of Celite®
CUSTOM
Type
CUSTOM
Details
the cloudy orange filtrate was dry load flash
CUSTOM
Type
CUSTOM
Details
chromatographed (˜60 g silica gel) with a heptane to 50% DCM/heptane gradient

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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